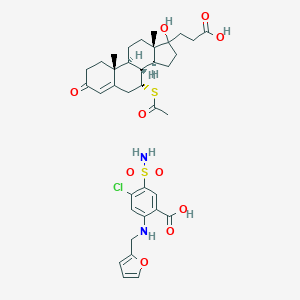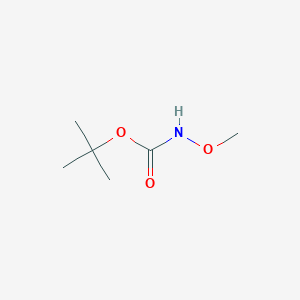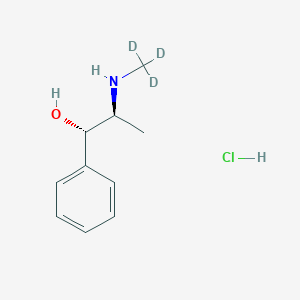
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI), commonly known as coumarin, is a naturally occurring organic compound that belongs to the class of benzopyrones. Coumarin has been widely studied for its numerous biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
Coumarin exerts its biological activities through various mechanisms, including scavenging free radicals, inhibiting enzymes, and regulating gene expression. Coumarin scavenges free radicals through its phenolic hydroxyl groups, which donate hydrogen atoms to free radicals, thereby neutralizing their harmful effects. Coumarin also inhibits enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators, respectively. Coumarin also regulates gene expression by modulating the activity of transcription factors, such as nuclear factor-kappa B, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. Coumarin has been shown to scavenge free radicals, inhibit enzymes, and regulate gene expression, which contribute to its antioxidant, antimicrobial, and anti-inflammatory properties. Coumarin has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth, which make it a potential therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Coumarin can be easily synthesized through various methods and is readily available from commercial sources. However, coumarin also has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Coumarin can be toxic to cells at high concentrations, which limits its use in cell culture experiments.
未来方向
Coumarin has numerous potential applications in medicine, agriculture, and industry. Future research should focus on the development of coumarin derivatives with improved bioactivity and reduced toxicity. Coumarin derivatives with specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, should be synthesized and evaluated for their therapeutic potential. Additionally, coumarin-based materials, such as polymers and nanoparticles, should be developed for various applications, including drug delivery and environmental remediation.
合成方法
Coumarin can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, followed by cyclization with acetic acid. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base.
科学研究应用
Coumarin has been extensively studied for its biological activities, including its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Coumarin has been shown to have a protective effect against oxidative stress, which is implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Coumarin has also been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, coumarin has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
3-methyl-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVCSURNBVSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




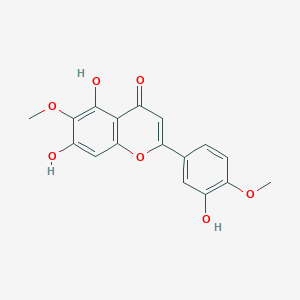
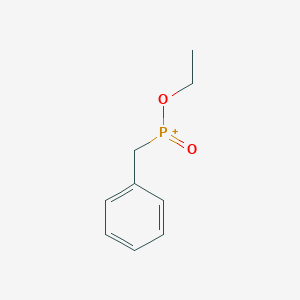

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
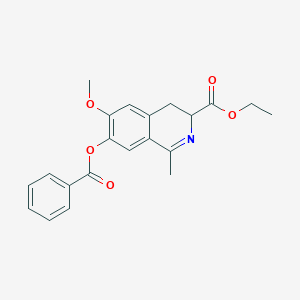

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)

